molecular formula C10H16O B1596440 2-Hexylfuran CAS No. 3777-70-6

2-Hexylfuran

Cat. No.: B1596440
CAS No.: 3777-70-6
M. Wt: 152.23 g/mol
InChI Key: XBLCAKKYMZVLPU-UHFFFAOYSA-N
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Description

2-Hexylfuran is an organic compound belonging to the class of furans, characterized by a furan ring substituted with a hexyl group at the second position. Its molecular formula is C10H16O, and it is known for its role as a flavoring agent and a component of volatile oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexylfuran can be synthesized through various methods, including the reaction of hexylmagnesium bromide with furan under controlled conditions. Another method involves the alkylation of furan with hexyl halides in the presence of a strong base .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of furfural followed by alkylation. This process ensures high yield and purity, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 2-Hexylfuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hexylfuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexylfuran involves its interaction with molecular targets such as olfactory receptors in the case of its use as a flavoring agent. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and exhibiting potential antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 2-Hexylfuran stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its role as a flavoring agent and its presence in volatile oils make it particularly valuable in the food and fragrance industries .

Properties

IUPAC Name

2-hexylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLCAKKYMZVLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191216
Record name 2-Hexylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3777-70-6
Record name 2-Hexylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3777-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexylfuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hexylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-HEXYLFURAN
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Hexylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039816
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-hexylfuran in food chemistry?

A1: this compound is a volatile compound that contributes to the aroma of cooked meat. It is particularly significant in lamb meat, where it has been identified as a key differentiator between breeds and ages of sheep. [] Studies have shown that the relative intensity of this compound, along with other volatile compounds, can be used to accurately classify lamb samples. [] This highlights the potential of this compound as a marker for meat quality and authenticity.

Q2: Can amino acids influence the formation of this compound in food?

A2: Yes, research indicates that amino acids play a crucial role in the formation of 2-alkylfurans, including this compound, from lipid oxidation-derived α,β-unsaturated aldehydes during the thermal processing of food. [] Specifically, amino acids catalyze the conversion of 2-decenal to this compound under dry-roasting conditions. [] This reaction, which involves radicals and requires an oxidizing environment, demonstrates the complex interplay between amino acids and lipid oxidation products in shaping the flavor profile of cooked foods.

Q3: Beyond food, are there other applications for this compound?

A3: Yes, this compound serves as a valuable precursor in organic synthesis. It plays a crucial role in synthesizing 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS), a naturally occurring antithrombotic agent found in Eisenia earthworms. [] This highlights the potential medicinal applications of compounds derived from this compound.

Q4: Are there synthetic routes to produce specific imidazole alkaloids using this compound as a starting material?

A4: Yes, research demonstrates the successful use of this compound in a novel synthesis of the imidazole alkaloids glochidine and glochidicine. [] This method utilizes a singlet-oxygen-initiated tandem transformation, reacting this compound with histamine under photooxygenation. [] By carefully selecting the photosensitizer and the conditions for cyclizing the N-acyliminium intermediate, the reaction can be tailored to produce either glochidine or glochidicine selectively. [] This highlights the versatility of this compound as a building block for complex molecules with potential biological activity.

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